Oxybutynin

Overview

Description

Oxybutynin is an antimuscarinic agent primarily used to treat overactive bladder syndrome. It works by reducing detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void . This compound has been widely prescribed since its initial FDA approval in 1975 and is available under various brand names such as Ditropan, Gelnique, Kentera, and Oxytrol .

Preparation Methods

Traditional Condensation Methods

The foundational synthesis of oxybutynin, as disclosed in early patents, involves the condensation of methyl phenyl cyclohexylglycolate with 4-diethylamino-2-butynyl acetate. This method, originally described in US Patent 3,176,019, proceeds via a base-catalyzed esterification reaction . The reaction typically employs alkaline conditions to facilitate nucleophilic acyl substitution, yielding the racemic this compound base. Subsequent acidification with hydrochloric acid generates the hydrochloride salt, which is purified via recrystallization from ethyl acetate or water .

A critical limitation of this method is the production of a racemic mixture, necessitating further resolution to isolate the pharmacologically active (S)-enantiomer. Despite this, the approach remains industrially relevant due to its scalability and straightforward execution. Modifications to the original protocol include optimized solvent systems (e.g., propionitrile) and temperature control (-40°C) to enhance reaction efficiency and minimize side reactions .

Catalytic Enantioselective Cyanoylsilation

Gd-Catalyzed Asymmetric Synthesis

A breakthrough in this compound synthesis involves the catalytic enantioselective cyanosilylation of ketones using a chiral gadolinium (Gd) complex. This method, developed by researchers at Kyoto University, enables the direct synthesis of (S)-oxybutynin with high enantiomeric excess (ee) . The key intermediate, (S)-7a, is generated via cyanosilylation of the prochiral ketone 6a (α-cyclohexyl-α-hydroxybenzeneacetonitrile) using a Gd catalyst derived from Gd(OiPr)₃ and a D-glucose-based chiral ligand (5 ) in a 1:2 molar ratio .

Reaction conditions for this step include:

-

Catalyst loading : 1–5 mol%

-

Temperature : -40°C to -60°C

-

Solvent : Propionitrile or THF

-

Yield : 96% (5 mol% catalyst), 99% (1 mol% catalyst with optimized protocols)

The cyanosilylation product undergoes sequential transformations:

-

Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the nitrile to an alcohol.

-

Oxidation : Sodium chlorite (NaClO₂) oxidizes the alcohol to the carboxylic acid intermediate 8 .

-

Esterification : Coupling with 4-diethylamino-2-butynol yields (S)-oxybutynin .

Mechanistic Insights and Substrate Scope

The Gd catalyst’s enantioselectivity arises from its ability to differentiate the lone pairs of the ketone’s carbonyl oxygen, despite steric similarities between the phenyl and cyclohexyl groups. Deuterium-labeling studies revealed a kinetic isotope effect, suggesting deprotonation as a competing pathway in certain substrates . This method has been successfully scaled to 100 g batches, demonstrating practicality for industrial applications .

Crystallization and Salt Formation

Crystalline this compound Base

A patent by WO2009122429A2 discloses a novel process for obtaining crystalline this compound base, circumventing the need for acid addition salts during purification . The method involves:

-

Liberation of the free base : Treatment of this compound hydrochloride with a base (e.g., NaOH) in a solvent (e.g., dichloromethane).

-

Crystallization : Slow cooling of the free base in non-polar solvents (e.g., hexane) at 0–5°C.

-

Isolation : Filtration yields crystalline this compound with defined X-ray diffraction patterns (Figure 1) .

Key crystallization parameters :

| Parameter | Value |

|---|---|

| Solvent | Hexane/ethyl acetate (20:1) |

| Temperature | 0–5°C |

| Purity | >99% (HPLC) |

| Melting point | 82–84°C (DSC) |

Acid Addition Salt Preparation

Pharmaceutically acceptable salts (e.g., hydrochloride) are prepared by reacting the crystalline base with stoichiometric HCl in ethanol. The salt is recrystallized from ethyl acetate, yielding material compliant with USP-NF standards .

Analytical and Quality Control Methods

Chromatographic Assays

The USP-NF monograph specifies reversed-phase HPLC for quantifying this compound and detecting impurities :

-

Column : C18, 4.6 × 7.5 cm, 3.5 µm

-

Mobile phase : Phosphate buffer (pH 6.5)/acetonitrile (51:49)

-

Detection : UV at 210 nm

Impurity Profiling

Known impurities include this compound related compounds B and C, monitored using relative response factors (RRF) in HPLC :

| Impurity | RRF | Acceptance Criteria |

|---|---|---|

| Compound B | 0.7 | ≤0.1% |

| Compound C | 1.2 | ≤0.1% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Traditional condensation | Scalable, low cost | Racemic product, requires resolution |

| Gd-catalyzed cyanosilylation | High ee (94–95%), enantioselective | Catalyst cost, multi-step purification |

| Crystallization | High purity, avoids salt formation | Sensitive to solvent polarity |

Chemical Reactions Analysis

Types of Reactions

Oxybutynin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including N-desethylthis compound.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Strong nucleophiles such as sodium methoxide are often employed.

Major Products

The major products formed from these reactions include various metabolites like N-desethylthis compound, which retains some anticholinergic activity .

Scientific Research Applications

FDA-Approved Indications

Oxybutynin is primarily prescribed for:

- Overactive Bladder (OAB) : It alleviates symptoms such as urinary frequency, urgency, and urge incontinence. Studies indicate that this compound can reduce urinary frequency by approximately 50% and urge incontinence episodes by up to 70% compared to placebo .

- Detrusor Instability : This includes conditions like neurogenic bladder associated with spina bifida, where this compound helps manage detrusor overactivity .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

- Bladder Spasms : It can be used to manage bladder spasms caused by ureteral stents or Foley catheters, although this use is not FDA-approved .

- Hyperhidrosis : this compound has shown effectiveness in treating primary focal hyperhidrosis (excessive sweating). Case reports indicate its success in managing methadone-induced hyperhidrosis and hyperhidrosis associated with opioid withdrawal treatments .

- Nocturnal Enuresis : In pediatric patients, this compound is sometimes used in conjunction with desmopressin for refractory nocturnal enuresis .

Formulations and Pharmacokinetics

This compound is available in several formulations:

The transdermal patch formulation minimizes systemic side effects while maintaining therapeutic efficacy.

Case Studies and Clinical Research

Several studies have highlighted the efficacy of this compound in various contexts:

- A clinical trial involving children with OAB demonstrated significant improvements in urinary symptoms when treated with this compound compared to placebo .

- Research on hyperhidrosis indicates that this compound can effectively reduce sweating episodes, particularly in patients undergoing opioid therapy .

- A systematic review found that this compound was effective for managing OAB symptoms across diverse populations, including both adults and children with neurological conditions .

Emerging Applications

Recent studies are exploring additional uses for this compound:

- Menopausal Symptoms : There is ongoing research into the potential of this compound for managing hot flashes in menopausal women due to its anticholinergic properties .

- Combination Therapies : Investigations are underway regarding the combination of this compound with other medications like atomoxetine for treating conditions such as obstructive sleep apnea-related hyperhidrosis .

Mechanism of Action

Oxybutynin exerts its effects by competitively antagonizing the muscarinic acetylcholine receptors (M1, M2, and M3) in the bladder. This inhibition reduces involuntary bladder contractions and increases bladder capacity . Additionally, this compound has direct spasmolytic effects on bladder smooth muscle, acting as a calcium antagonist and local anesthetic .

Comparison with Similar Compounds

Similar Compounds

Tolterodine: Another antimuscarinic agent used for overactive bladder.

Solifenacin: Known for its high selectivity for the M3 receptor.

Darifenacin: Also selective for the M3 receptor, with fewer side effects.

Trospium: A quaternary ammonium compound with limited central nervous system penetration.

Uniqueness

Oxybutynin is unique due to its combination of antimuscarinic and direct muscle relaxant effects. It is also available in multiple formulations, including oral tablets, extended-release tablets, and transdermal patches, offering flexibility in treatment options .

Biological Activity

Oxybutynin is an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB) and other conditions such as hyperhidrosis. Its biological activity stems from its mechanism of action, pharmacokinetics, and the clinical outcomes observed in various studies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a selective antagonist for muscarinic acetylcholine receptors, particularly M1, M2, and M3 subtypes. By inhibiting these receptors in the bladder, it reduces detrusor muscle activity, leading to decreased urgency and frequency of urination. The compound's selectivity towards these receptors is crucial for its therapeutic effects while minimizing side effects associated with non-selective anticholinergic drugs .

Pharmacokinetics

The pharmacokinetic profile of this compound includes the following key parameters:

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability is relatively low at about 6%, primarily due to extensive first-pass metabolism .

- Metabolism : It is metabolized by the CYP3A4 enzyme system into its active metabolite, N-desethylthis compound (DEO), which has a plasma concentration 5 to 12 times higher than that of this compound itself. This metabolite also exhibits muscarinic activity .

- Elimination : this compound is predominantly cleared by the liver, with less than 0.1% excreted unchanged in urine .

- Half-life : The half-life varies between formulations; immediate-release forms have a shorter half-life compared to extended-release formulations .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~6% |

| Peak Plasma Concentration | ~8.2 ng/ml (1 hour post-dose) |

| Volume of Distribution | 193 L |

| Protein Binding | >97% (primarily to alpha-1 acid glycoprotein) |

| Half-Life | Varies by formulation |

Clinical Efficacy

This compound has shown significant efficacy in treating various conditions. Below are findings from notable studies:

Overactive Bladder

A study conducted in Thailand demonstrated that high doses of this compound resulted in a significant long-term reduction in maximum detrusor pressure (MDP) in patients with neurogenic bladder dysfunction following spinal cord injury. The baseline MDP was reduced from 57.9 cmH2O to approximately 40.9 cmH2O over three follow-up periods .

Hot Flashes

In a randomized controlled trial involving women experiencing hot flashes, this compound was found to significantly reduce the frequency and severity of symptoms compared to placebo. About 60% of patients on higher doses reported a greater than 50% reduction in hot flash scores .

Hyperhidrosis

This compound has also been evaluated for its effectiveness in treating hyperhidrosis. A meta-analysis indicated that this compound significantly improved symptoms compared to placebo, with a relative risk (RR) of 1.68 for improvement in hyperhidrosis severity .

Case Studies

Several case studies have highlighted the versatility of this compound:

- Case Study 1 : A female patient with chronic plantar hyperhidrosis experienced marked improvement after being treated with this compound at doses ranging from 2.5 mg to 10 mg daily following sympathectomy .

- Case Study 2 : In a cohort of elderly patients with OAB, this compound therapy led to improved quality of life scores and reduced episodes of incontinence without significant adverse effects related to cognitive function or sedation.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects typical of anticholinergic medications, such as dry mouth and constipation. Notably, the incidence of these side effects does not significantly differ from placebo in some studies .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic differences between oral and transdermal oxybutynin formulations, and how do they influence experimental design in comparative efficacy studies?

- Methodological Answer : Comparative studies should incorporate pharmacokinetic profiling (e.g., plasma concentration-time curves, bioavailability assessments) and receptor binding assays to evaluate muscarinic receptor affinity. For example, transdermal this compound exhibits non-competitive receptor antagonism with slower dissociation rates compared to oral formulations, which may require longitudinal sampling to capture sustained effects . Experimental designs should control for variables like metabolism (e.g., CYP3A4 activity) and use crossover trials to minimize inter-individual variability.

Q. What in vitro models are most appropriate for assessing this compound's receptor binding affinity and selectivity?

- Methodological Answer : Radioligand displacement assays using tissues rich in muscarinic receptors (e.g., submaxillary glands, bladder detrusor muscle) can quantify binding parameters (Kd, Bmax). Competitive vs. non-competitive antagonism can be distinguished via Schild plot analysis or dose-response curves of agonists like pilocarpine. Transfected cell lines expressing human M1–M5 receptors are also viable for selectivity profiling .

Q. How do researchers standardize outcome measures for this compound’s anticholinergic efficacy in preclinical models of overactive bladder (OAB)?

- Methodological Answer : Preclinical studies often use cystometry in animal models to measure bladder capacity, micturition frequency, and non-voiding contractions. In vitro assays may include isolated bladder strips exposed to electrical field stimulation or carbachol-induced contractions. Ensure consistency in anesthesia protocols and environmental stressors to reduce confounding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy outcomes of this compound across different patient subgroups in clinical trials?

- Methodological Answer : Stratified randomization by age, sex, and comorbidities (e.g., cognitive impairment) is critical. Post hoc subgroup analyses should employ multivariate regression to adjust for covariates. Meta-analyses pooling data from trials with harmonized endpoints (e.g., reduction in daily voids, incontinence episodes) can clarify discrepancies. Sensitivity analyses should address heterogeneity in dosing regimens and adherence monitoring .

Q. What methodological challenges arise when evaluating the long-term cognitive effects of this compound in elderly populations, and how can they be mitigated?

- Methodological Answer : Longitudinal studies must account for age-related pharmacokinetic changes (e.g., reduced renal clearance) and polypharmacy. Validated cognitive assessments (e.g., Mini-Mental State Examination) should be administered at baseline and follow-ups. Use propensity score matching to control for confounding factors like dementia risk. Consider transdermal formulations to minimize systemic exposure and central nervous system penetration .

Q. How can in silico modeling improve the design of this compound derivatives with reduced side-effect profiles?

- Methodological Answer : Molecular docking simulations targeting muscarinic receptor subtypes (e.g., M3 selectivity over M1/M2) can predict binding affinities. Pharmacophore modeling combined with QSAR (quantitative structure-activity relationship) analysis optimizes physicochemical properties (e.g., logP, polar surface area) to enhance bladder specificity. Validate predictions using ex vivo functional assays and in vivo positron emission tomography (PET) imaging of receptor occupancy .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with high inter-individual variability?

- Methodological Answer : Mixed-effects models (e.g., nonlinear hierarchical models) accommodate variability by treating individual differences as random effects. Bayesian adaptive trial designs allow dose adjustments based on interim pharmacokinetic/pharmacodynamic data. Bootstrapping or Monte Carlo simulations can estimate confidence intervals for EC50 values in heterogeneous cohorts .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting findings on this compound’s impact on salivary flow rates across experimental models?

- Methodological Answer : Standardize saliva collection methods (e.g., stimulated vs. unstimulated, gravimetric vs. volumetric). Compare species-specific differences (e.g., rodents vs. humans) in muscarinic receptor distribution. Use pharmacodynamic modeling to correlate plasma concentrations with salivary output. Reconcile discrepancies by meta-regression of study parameters (e.g., dosage, formulation) .

Q. What experimental frameworks validate the hypothesis that this compound’s active metabolites contribute to its clinical variability?

- Methodological Answer : Conduct metabolic phenotyping (e.g., CYP3A4/5 genotyping) in trial participants. Use stable isotope-labeled this compound to track metabolite formation (e.g., N-desethylthis compound) via LC-MS/MS. Compare pharmacokinetic-pharmacodynamic relationships between poor and extensive metabolizers in controlled cohorts .

Q. Future Directions

Q. What gaps exist in current models of this compound’s effects on detrusor overactivity, and how can they be addressed through novel methodologies?

- Methodological Answer : Current models often overlook neurogenic components of OAB. Integrate optogenetic stimulation of bladder afferent nerves in animal studies or use human-induced pluripotent stem cell-derived bladder organoids. Multi-omics approaches (e.g., transcriptomics of bladder mucosa post-treatment) could identify biomarkers of response .

Properties

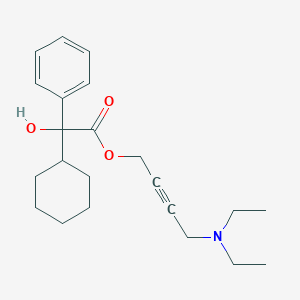

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1508-65-2 (hydrochloride) | |

| Record name | Oxybutynin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023406 | |

| Record name | Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00e-02 g/L | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5633-20-5 | |

| Record name | Oxybutynin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybutynin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYBUTYNIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |

| Record name | Oxybutynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYBUTYNIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybutynin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.